4-Chloro-5-methoxypicolinic acid

Vue d'ensemble

Description

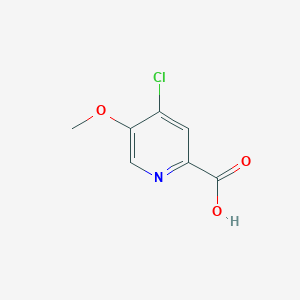

4-Chloro-5-methoxypicolinic acid is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 5-position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method starts with 5-methoxy-2-pyridinecarboxylic acid, which is then chlorinated at the 4-position using thionyl chloride. The reaction conditions usually involve heating the starting material with thionyl chloride, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5-methoxypicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Thionyl Chloride: Used for chlorination reactions.

Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

Oxidizing Agents: Such as nitric acid for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Pharmacological Activity

Research indicates that 4-chloro-5-methoxypicolinic acid and its derivatives exhibit notable biological activities, including:

- Anti-fibrotic Properties : Studies have shown that this compound can inhibit pathways involved in fibrosis, particularly in lung conditions like Chronic Obstructive Pulmonary Disease (COPD) and Idiopathic Pulmonary Fibrosis (IPF). Preclinical models have demonstrated its potential to reduce collagen deposition in fibrotic tissues .

- Enzyme Interaction : Preliminary studies suggest that this compound interacts with various biological macromolecules, including enzymes and receptors, which may be relevant for pharmacological applications. However, detailed interaction profiles are still under investigation.

Synthesis of Derivatives

The synthesis of this compound can lead to the development of various derivatives with enhanced pharmacological properties. For instance, ethyl and methyl esters of this compound have been explored for their biological activities, contributing to medicinal chemistry advancements .

Herbicidal Activity

This compound has been investigated for its potential use as a herbicide. Its structural features allow it to act on specific plant metabolic pathways, making it effective against certain weed species while minimizing harm to crops .

Crop Protection

The compound's efficacy in controlling plant diseases has also been studied, positioning it as a candidate for developing novel agrochemicals aimed at improving crop yield and health.

Anti-Fibrotic Research

A study conducted by Kobayashi et al. (2016) highlighted the role of this compound in mitigating lung fibrosis in animal models. The research demonstrated that treatment with this compound significantly reduced fibrotic markers compared to untreated controls .

Herbicide Development

Research published in agricultural journals has documented field trials where formulations containing this compound showed promising results in controlling weed populations without affecting crop health adversely .

Data Tables

Mécanisme D'action

The mechanism of action of 4-Chloro-5-methoxypicolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-2-methoxypyridinecarboxylic acid

- 5-Chloro-2-methoxypyridinecarboxylic acid

- 4-Chloro-3-methoxypyridinecarboxylic acid

Uniqueness

4-Chloro-5-methoxypicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications where other similar compounds may not be as effective .

Activité Biologique

4-Chloro-5-methoxypicolinic acid (4C5MPA) is an organic compound with the molecular formula C7H6ClNO3, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

4C5MPA is characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the fifth position on the pyridine ring. This structural configuration contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that 4C5MPA exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli, showcasing its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Effects

4C5MPA has been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

3. Neuroprotective Activity

Recent findings suggest that 4C5MPA may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to protect dopaminergic neurons from toxin-induced degeneration, potentially offering therapeutic benefits for conditions like Parkinson's disease.

The biological activity of 4C5MPA can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It has been noted to modulate receptor activity related to neurotransmission, which may contribute to its neuroprotective effects.

- Antioxidant Activity : 4C5MPA exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of 4C5MPA was evaluated against clinical isolates of E. coli. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 32 µg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains.

Case Study 2: Neuroprotection in Animal Models

In another study involving mice exposed to neurotoxic agents, treatment with 4C5MPA resulted in a marked reduction in neuronal loss compared to untreated controls. Behavioral assessments indicated improved motor function and reduced signs of neurodegeneration, supporting its use as a neuroprotective agent.

Propriétés

IUPAC Name |

4-chloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBUUNZNBZYPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.